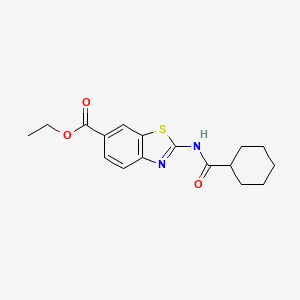

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate

Description

Ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a cyclohexaneamido group at position 2 and an ethyl carboxylate ester at position 5. Benzothiazoles are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . This compound is likely synthesized through the acylation of the corresponding 2-amino precursor (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) with cyclohexanecarbonyl chloride, analogous to methods described for tert-butoxycarbonylamino derivatives .

Properties

IUPAC Name |

ethyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-2-22-16(21)12-8-9-13-14(10-12)23-17(18-13)19-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCLBKIRKQBBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclohexylcarbonylamino)benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of ethyl 2-(cyclohexylcarbonylamino)benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at position 2 of the benzothiazole ring, impacting molecular weight, solubility, and intermolecular interactions.

Table 1: Comparative Analysis of Benzothiazole Derivatives

Crystallographic and Packing Behavior

- Hydrogen Bonding and π-Stacking: The tert-butoxycarbonylamino derivative exhibits N–H⋯N and C–H⋯O hydrogen bonds, with π-stacking distances of 3.382–3.845 Å . The cyclohexaneamido group’s conformational flexibility could disrupt such interactions, leading to distinct crystal motifs.

Biological Activity

Ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can be described by the following structural formula:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- SMILES Notation : CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

This compound features a benzothiazole core, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against a range of bacterial strains, demonstrating that certain modifications to the benzothiazole framework enhance antibacterial efficacy. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, the compound was found to activate the RIG-I pathway, which plays a crucial role in the innate immune response and may lead to enhanced anti-tumor activity by promoting immunogenic cell death .

The proposed mechanisms of action for ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate include:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Immune Modulation : By activating pattern-recognition receptors like RIG-I, it enhances the immune response against tumors and pathogens .

Study 1: Antimicrobial Efficacy

In a focused study on various benzothiazole derivatives, ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate was tested against four bacterial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Study 2: Anticancer Activity

In a separate investigation involving murine colon carcinoma cells, treatment with ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate led to a significant reduction in cell viability. Flow cytometry analysis indicated increased Annexin V positivity, confirming the induction of apoptosis. The study highlighted that the compound also promoted calreticulin exposure on the surface of dying cells, a marker associated with immunogenic cell death .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-amino-benzothiazole-6-carboxylate | Moderate | Low | Enzyme inhibition |

| Ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate | High | High | Apoptosis induction; immune modulation |

| Methyl 2-amino-benzothiazole-6-carboxylate | Low | Moderate | Cell cycle arrest |

This table illustrates that ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate demonstrates superior antimicrobial and anticancer activities compared to other derivatives.

Q & A

Q. What are the most effective synthetic routes for ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the benzothiazole core. Key steps include amidation at the 2-position and esterification at the 6-position. To optimize conditions, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity . Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry.

- X-ray crystallography (as in analogous benzothiazole derivatives) to resolve bond angles and spatial arrangement .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize target-specific in vitro assays based on structural analogs:

- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence or colorimetric readouts.

- Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative strains.

- Cytotoxicity screening (e.g., MTT assay) in cancer cell lines. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, solvent effects). Apply root-cause analysis :

Q. What computational strategies are suitable for studying its interaction with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants . For electronic structure insights, use DFT calculations to map charge distribution and frontier molecular orbitals .

Q. How can the scalability of its synthesis be evaluated for pilot-scale production?

- Methodological Answer : Conduct kinetic and thermodynamic profiling to identify rate-limiting steps. Use process simulation software (Aspen Plus) to model heat/mass transfer and optimize reactor design (e.g., continuous-flow vs. batch). Assess green chemistry metrics (E-factor, atom economy) to ensure sustainability . Pilot trials should include quality-by-design (QbD) approaches to maintain reproducibility .

Q. What advanced techniques are recommended for analyzing stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (ICH guidelines):

- Forced degradation (heat, light, humidity) followed by HPLC-UV/PDA to track decomposition.

- Solid-state characterization (DSC, TGA) to assess polymorphic transitions or hygroscopicity.

- LC-NMR for real-time structural elucidation of degradation products .

Methodological Resources

- Experimental Design : Use fractional factorial designs to minimize runs while maximizing data quality .

- Data Management : Implement LIMS (Laboratory Information Management Systems) for traceability and reproducibility .

- Safety Protocols : Adhere to Chemical Hygiene Plans for handling hazardous intermediates (e.g., chlorinated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.